molecular formula C13H14N2O2 B5820990 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide

5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide

Cat. No. B5820990
M. Wt: 230.26 g/mol
InChI Key: GERSWJOEOVPPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have promising effects on various biological processes, making it a potential candidate for drug development.

Mechanism of Action

5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide works by inhibiting the activity of a specific protein called inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to cellular stress. By inhibiting IRE1α, 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide can modulate the UPR pathway and regulate cellular stress responses.
Biochemical and Physiological Effects:
5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been found to have potent anti-inflammatory effects in various cell types, including macrophages and dendritic cells. It has also been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. Additionally, 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide is its specificity for IRE1α, which makes it a valuable tool for studying the UPR pathway and cellular stress responses. However, the synthesis method for 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide is complex and requires expertise in organic chemistry, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for the study of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide. One area of interest is the development of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to investigate the potential neuroprotective effects of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide and its potential use in the treatment of neurodegenerative disorders. Finally, the development of more efficient synthesis methods for 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide may increase its availability for researchers and accelerate its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-methylbenzylamine with 3-chloro-5-methylisoxazole-4-carboxylic acid, followed by subsequent reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

5-methyl-N-(4-methylbenzyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have promising effects on various biological processes, including the regulation of the immune system and the modulation of cell signaling pathways.

properties

IUPAC Name

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-14-13(16)12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERSWJOEOVPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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